molecular formula C12H17NO2S B13870793 tert-Butyl [4-(methylthio)phenyl]carbamate

tert-Butyl [4-(methylthio)phenyl]carbamate

Cat. No.: B13870793
M. Wt: 239.34 g/mol
InChI Key: RRIKWBUMKNBOJN-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-methylsulfanylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a carbamate group, and a 4-methylsulfanylphenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylsulfanylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylsulfanylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+4-methylsulfanylphenylaminetert-butyl N-(4-methylsulfanylphenyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{4-methylsulfanylphenylamine} \rightarrow \text{tert-butyl N-(4-methylsulfanylphenyl)carbamate} + \text{HCl} tert-Butyl chloroformate+4-methylsulfanylphenylamine→tert-butyl N-(4-methylsulfanylphenyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-methylsulfanylphenyl)carbamate can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-methylsulfanylphenylamine.

    Substitution: Depending on the nucleophile, different substituted products can be obtained.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Intermediate in the synthesis of more complex organic molecules.

Biology:

  • Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.

Medicine:

  • Investigated for its potential use in drug design and development.

Industry:

  • Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylsulfanylphenyl)carbamate involves its ability to protect amine groups during chemical synthesis. The carbamate group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate

Comparison:

  • tert-Butyl carbamate: Similar in structure but lacks the 4-methylsulfanylphenyl group, making it less versatile in certain reactions.
  • Benzyl carbamate: Offers different stability and removal conditions, often used in peptide synthesis.
  • Fluorenylmethoxycarbonyl (FMoc) carbamate: Provides orthogonal protection strategies in peptide synthesis, allowing for selective deprotection.

Uniqueness: tert-Butyl N-(4-methylsulfanylphenyl)carbamate is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

tert-butyl N-(4-methylsulfanylphenyl)carbamate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,13,14)

InChI Key

RRIKWBUMKNBOJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC

Origin of Product

United States

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